5-Bromo-4-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at the 5-position and a methoxy group at the 4-position. Its molecular formula is C8H7BrN2O, and it has a molecular weight of 227.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves the reaction of 3-bromo-5-methoxypyridinamine with various reagents under controlled conditions. One common method includes dissolving 3-bromo-5-methoxypyridinamine in a solvent such as dimethylformamide (DMF) and reacting it with 2-chloropropene cyanide in the presence of potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process may involve similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s bromine and methoxy substituents play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include signal transduction cascades, such as the Ras/Erk or PI3K/Akt pathways, which are associated with cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
- 5-Bromo-4-methoxypyrazolo[3,4-b]pyridine
- 5-Bromo-4-methoxypyrazolo[4,3-c]pyridine
Uniqueness
5-Bromo-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)3-5-11-7(8)2-4-10-11/h2-5H,1H3 |
InChI Key |
ZCIQIVKPDOKGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC=N2)Br |
Origin of Product |
United States |
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